methyl 2-(3-bromo-5-methylphenyl)acetate
Description
Methyl 2-(3-bromo-5-methylphenyl)acetate is an organic compound featuring a methyl ester group attached to a phenyl ring substituted with bromine at the 3-position and a methyl group at the 5-position. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ester group and halogenated aromatic structure. The bromine atom enhances its utility in cross-coupling reactions, while the methyl group modulates steric and electronic effects on the aromatic ring .
Properties
IUPAC Name |
methyl 2-(3-bromo-5-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDRPDNINRLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-5-methylphenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-bromo-5-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the bromination of methyl 2-(5-methylphenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction selectively introduces the bromine atom at the 3-position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(3-bromo-5-methylphenyl)ethanol.
Oxidation: Formation of 3-bromo-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2-(3-bromo-5-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-5-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Positional Isomerism: Bromine Substituent Position
The position of the bromine substituent significantly influences the compound’s chemical behavior and applications.
Table 1: Bromine Position Comparison
- 3-Bromo Isomer (Target Compound): The meta-bromine position reduces steric hindrance compared to para-substituted analogs, facilitating electrophilic substitutions. This isomer is often used in Pd-catalyzed reactions to synthesize complex heterocycles .
- It has demonstrated antimicrobial activity in oxadiazole and triazole derivatives, suggesting its role in bioactive molecule synthesis .
Substituent Type Variation: Methyl, Methoxy, and Trifluoromethyl Groups
Substituents on the phenyl ring alter electronic and steric properties, impacting reactivity and applications.
Table 2: Substituent Type Comparison
- Methyl Group (5-Me): Electron-donating nature increases electron density on the ring, favoring electrophilic aromatic substitution. This substituent also provides steric protection, reducing unwanted side reactions .
- Trifluoromethyl Group (5-CF₃): Strong electron-withdrawing effects deactivate the ring, making it resistant to oxidation. This property is advantageous in agrochemicals, where metabolic stability is critical .
- Methoxy Group (2-OMe): The electron-donating methoxy group enhances solubility in polar solvents, which is beneficial for solution-phase reactions .
Functional Group Variations: Amino, Sulfinyl, and Heterocyclic Derivatives
Additional functional groups expand the compound’s utility in diverse applications.
Table 3: Functional Group Comparison
- Amino Group: Introduces nucleophilic sites, enabling peptide coupling or Schiff base formation. This derivative is pivotal in synthesizing enantiomerically pure pharmaceuticals .
- Sulfinyl Group: Enhances hydrogen-bonding capacity and chiral induction, useful in asymmetric catalysis and material science .
- Benzofuran Core: The heterocyclic structure increases rigidity and π-stacking ability, relevant in optoelectronic materials or cytotoxic agents .
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